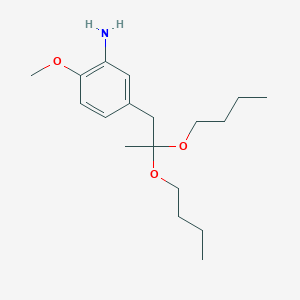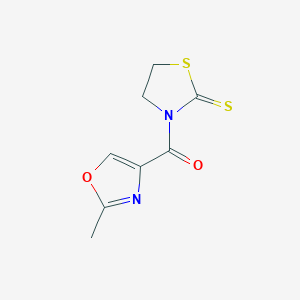
(2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is a complex organic compound that features both oxazole and thiazolidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One possible route could involve the formation of the oxazole ring followed by the introduction of the thiazolidine moiety. Specific reagents, catalysts, and conditions would be required for each step, such as the use of strong acids or bases, heating, and purification techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification methods.
化学反応の分析
Types of Reactions
(2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone may undergo various types of chemical reactions, including:
Oxidation: Conversion of sulfanylidene to sulfone.
Reduction: Reduction of oxazole ring.
Substitution: Electrophilic or nucleophilic substitution on the oxazole or thiazolidine rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution reactions could introduce various functional groups onto the heterocyclic rings.
科学的研究の応用
Chemistry
In chemistry, (2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound might be studied for its potential biological activity, such as antimicrobial, antifungal, or anticancer properties. Its unique structure could interact with biological targets in novel ways.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents. The presence of both oxazole and thiazolidine rings might confer unique pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.
作用機序
The mechanism of action of (2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
(2-Methyl-1,3-oxazol-4-yl)methanone: Lacks the thiazolidine ring.
(2-Sulfanylidene-1,3-thiazolidin-3-yl)methanone: Lacks the oxazole ring.
(2-Methyl-1,3-oxazol-4-yl)(2-thioxo-1,3-thiazolidin-3-yl)methanone: Similar structure but with a different sulfur oxidation state.
Uniqueness
The uniqueness of (2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone lies in the combination of both oxazole and thiazolidine rings, which might confer distinct chemical and biological properties not found in simpler analogs.
特性
CAS番号 |
90071-65-1 |
|---|---|
分子式 |
C8H8N2O2S2 |
分子量 |
228.3 g/mol |
IUPAC名 |
(2-methyl-1,3-oxazol-4-yl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C8H8N2O2S2/c1-5-9-6(4-12-5)7(11)10-2-3-14-8(10)13/h4H,2-3H2,1H3 |
InChIキー |
ZLLDFAZCHHIWPT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CO1)C(=O)N2CCSC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


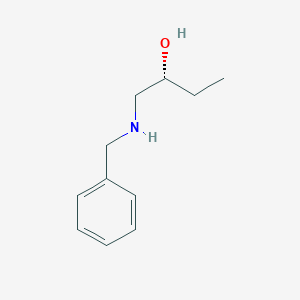
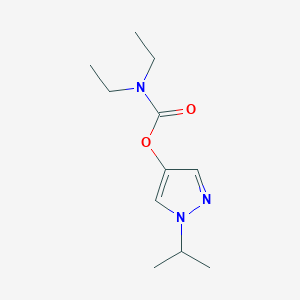

![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

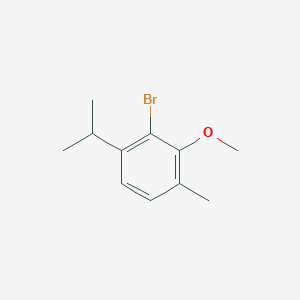
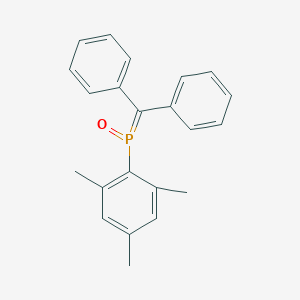

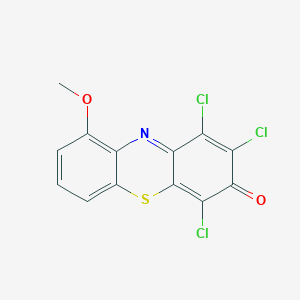
![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
